molecular formula C9H8ClNO4 B8453983 methyl 3-chloro-5-nitrophenylacetate CAS No. 385432-72-4

methyl 3-chloro-5-nitrophenylacetate

Cat. No.: B8453983
CAS No.: 385432-72-4
M. Wt: 229.62 g/mol
InChI Key: FJZMKLUNGIKFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-5-nitrophenylacetate is an aromatic ester derivative characterized by a phenylacetic acid backbone substituted with a chlorine atom at the 3-position and a nitro group (-NO₂) at the 5-position of the aromatic ring, esterified with a methyl group. For example, (2-chloro-5-nitrophenyl)methyl 2-phenylacetate (CID 727036) shares a similar nitro-chloro-phenylacetate framework but differs in substituent positions and esterification patterns .

Properties

CAS No.

385432-72-4

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

methyl 2-(3-chloro-5-nitrophenyl)acetate

InChI

InChI=1S/C9H8ClNO4/c1-15-9(12)4-6-2-7(10)5-8(3-6)11(13)14/h2-3,5H,4H2,1H3

InChI Key

FJZMKLUNGIKFGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-5-nitrophenylacetate typically involves the esterification of (3-Chloro-5-nitro-phenyl)-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 3-chloro-5-nitrophenylacetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: (3-Amino-5-nitro-phenyl)-acetic acid methyl ester.

    Hydrolysis: (3-Chloro-5-nitro-phenyl)-acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-chloro-5-nitrophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-nitrophenylacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s activity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl 2-Chloro-5-Nitrophenylacetate

  • Structure : The positional isomer (2-chloro-5-nitrophenyl)methyl 2-phenylacetate (CID 727036) features a chlorine substituent at the 2-position instead of the 3-position.
  • Molecular Formula: C₁₅H₁₂ClNO₄ (vs. C₉H₈ClNO₄ for methyl 3-chloro-5-nitrophenylacetate).
  • Key Differences :
    • The 2-chloro substituent may alter electronic effects (e.g., steric hindrance or resonance stabilization) compared to the 3-chloro isomer.
    • The additional phenyl group in the ester moiety (2-phenylacetate vs. methyl acetate) increases molecular complexity and lipophilicity .

Functional Group Variants: Methyl 4-Amino-3-Chloro-5-(Trifluoromethyl)Phenylacetate

  • Structure: This compound (CAS 1805075-12-0) substitutes the nitro group with a trifluoromethyl (-CF₃) group and introduces an amino (-NH₂) group at the 4-position.
  • Molecular Formula: C₁₀H₉ClF₃NO₂.
  • Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the nitro group.

Other Aromatic Esters

  • Fatty Acid Methyl Esters : Compounds like methyl palmitate () and methyl shikimate () are structurally distinct due to their aliphatic or cyclohexene backbones but share the ester functional group. These lack the aromatic nitro-chloro substitution, resulting in lower polarity and different applications (e.g., biofuels or flavorants) .

  • Diterpenoid Methyl Esters: Sandaracopimaric acid methyl ester and communic acid esters () are tricyclic diterpenoids with fused ring systems. Their bulky structures and natural origins contrast sharply with the synthetic aromatic ester of this compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features Source
This compound C₉H₈ClNO₄ Cl (3), NO₂ (5) 229.62* Aromatic ester, electron-withdrawing Inferred
(2-Chloro-5-nitrophenyl)methyl 2-phenylacetate C₁₅H₁₂ClNO₄ Cl (2), NO₂ (5), phenyl (ester) 313.72 Increased lipophilicity
Methyl 4-amino-3-chloro-5-(trifluoromethyl)phenylacetate C₁₀H₉ClF₃NO₂ Cl (3), CF₃ (5), NH₂ (4) 267.63 Enhanced stability, H-bonding potential
Methyl palmitate C₁₇H₃₄O₂ Aliphatic chain (C16) 270.45 Biofuel precursor
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpenoid backbone 316.48 Natural resin component

*Calculated based on inferred structure.

Research Findings and Implications

  • Electronic Effects : The nitro group in this compound likely deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to analogs with electron-donating groups (e.g., -NH₂ in ).
  • Biological Activity : Chloronitroaromatic compounds are often explored as intermediates in pesticide synthesis (e.g., acifluorfen in ). The trifluoromethyl variant () may offer improved pesticidal activity due to enhanced membrane permeability.
  • Synthetic Challenges: Positional isomerism (e.g., 2-chloro vs. 3-chloro) requires precise regioselective synthesis, as seen in the isolation of diterpenoid esters ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.